

# Tris(4-trifluoromethylphenyl)phosphine CAS number 13406-29-6

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:	Tris(4-trifluoromethylphenyl)phosphine
Cat. No.:	B088308

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An In-depth Technical Guide to **Tris(4-trifluoromethylphenyl)phosphine**

For Researchers, Scientists, and Drug Development Professionals

## Overview

**Tris(4-trifluoromethylphenyl)phosphine**, identified by CAS number 13406-29-6, is a triarylphosphine compound distinguished by the presence of three electron-withdrawing trifluoromethyl ( $\text{CF}_3$ ) groups on its phenyl rings.<sup>[1][2]</sup> This electronic feature significantly influences its chemical properties, making it a valuable ligand in organometallic chemistry and homogeneous catalysis.<sup>[3]</sup> Its primary application lies in facilitating various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.<sup>[3]</sup> The  $\text{CF}_3$  groups enhance the ligand's thermal stability and can modulate the reactivity and selectivity of the metal center to which it is coordinated. This guide provides a comprehensive overview of its properties, synthesis, applications, and relevant experimental procedures.

## Physicochemical and Spectroscopic Data

The key physical, chemical, and spectroscopic properties of **Tris(4-trifluoromethylphenyl)phosphine** are summarized below.

Table 1: Chemical Identifiers and Properties

Property	Value	Reference(s)
CAS Number	<b>13406-29-6</b>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>21</sub> H <sub>12</sub> F <sub>9</sub> P	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	466.28 g/mol	<a href="#">[2]</a>
IUPAC Name	Tris[4-(trifluoromethyl)phenyl]phosphane	N/A
Synonyms	Tris(p-trifluoromethylphenyl)phosphine, Tris(α,α,α-trifluoro-p-tolyl)phosphine	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to light yellow crystalline powder or solid	N/A
Melting Point	70-75 °C	N/A
Boiling Point	382.8 ± 42.0 °C (Predicted)	N/A
Solubility	Insoluble in water; Sparingly soluble in Chloroform; Slightly soluble in Methanol.	N/A
InChI Key	PXYCJKZSCDFXLR-UHFFFAOYSA-N	<a href="#">[1]</a>

| SMILES | FC(F)(F)c1ccc(cc1)P(c2ccc(cc2)C(F)(F)F)c3ccc(cc3)C(F)(F)F | N/A |

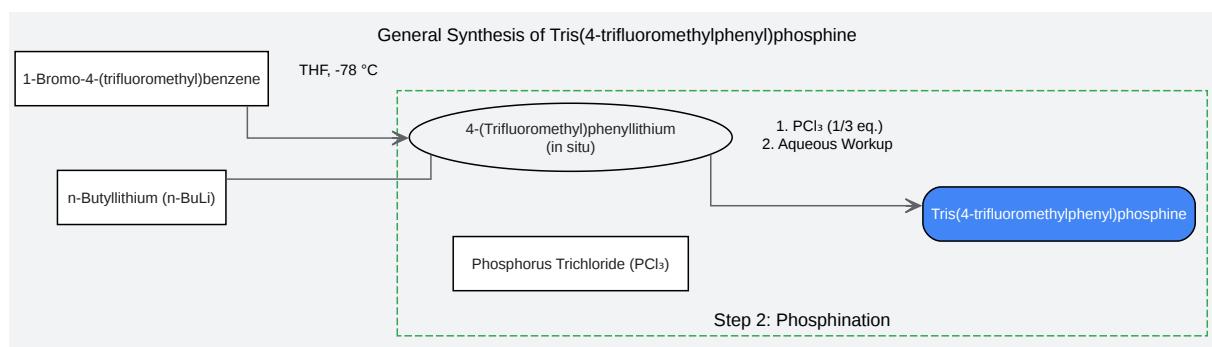
Table 2: Spectroscopic Data

Technique	Data	Reference(s)
<sup>31</sup> P NMR	δ: -6.2 ppm (in CDCl <sub>3</sub> , for a deuterated analog)	<a href="#">[4]</a>

| <sup>19</sup>F NMR | δ: -62.97 ppm (in CDCl<sub>3</sub>, for a deuterated analog) | [\[4\]](#) |

# Synthesis

The synthesis of triarylphosphines like **Tris(4-trifluoromethylphenyl)phosphine** is typically achieved via the reaction of a phosphorus trihalide with an organometallic reagent, such as a Grignard or organolithium species.<sup>[3]</sup> The general approach involves the in-situ formation of 4-(trifluoromethyl)phenyllithium from 1-bromo-4-(trifluoromethyl)benzene, which then reacts with phosphorus trichloride.



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## General Synthesis of *Tris(4-trifluoromethylphenyl)phosphine*

# Experimental Protocol: Synthesis

The following is a representative protocol based on established organometallic procedures for phosphine synthesis.<sup>[3]</sup> All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line techniques.

- Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-(trifluoromethyl)benzene (3.3 equivalents) and anhydrous tetrahydrofuran (THF).
- Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (3.1 equivalents, e.g., 2.5 M in hexanes) dropwise while maintaining the temperature. Stir the mixture for 1 hour at -78 °C to ensure complete formation of the organolithium reagent.

- **Phosphination:** In a separate flask, prepare a solution of phosphorus trichloride (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the cold organolithium mixture.
- **Reaction Completion:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- **Quenching and Workup:** Cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride ( $\text{NH}_4\text{Cl}$ ). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexanes) to yield the final product as a crystalline solid.

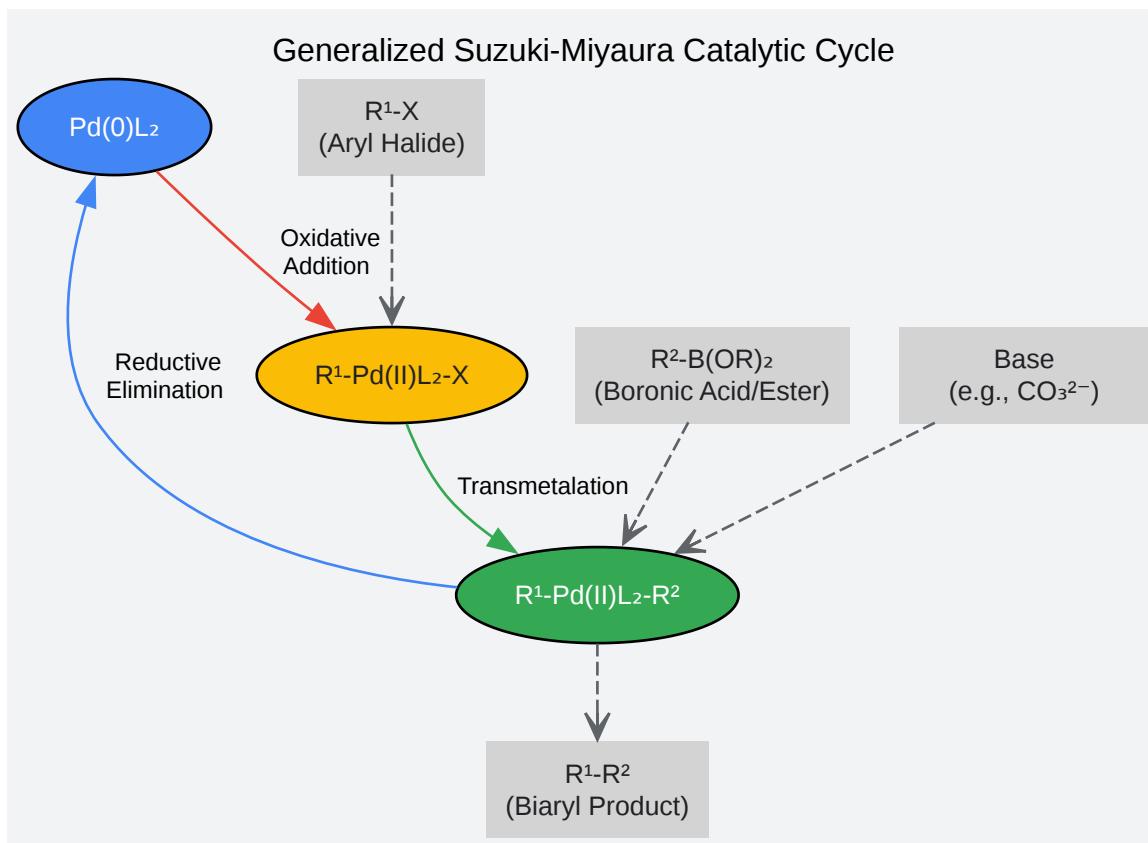
## Applications in Catalysis

**Tris(4-trifluoromethylphenyl)phosphine** is primarily used as a ligand in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the  $\text{CF}_3$  groups makes the phosphorus atom less basic and more  $\pi$ -acidic compared to ligands like triphenylphosphine. This can stabilize the  $\text{Pd}(0)$  species, influence the rates of oxidative addition and reductive elimination, and enhance catalyst longevity and performance in challenging coupling reactions.

It is a suitable ligand for a variety of transformations, including:

- Suzuki-Miyaura Coupling[5]
- Heck Reaction
- Sonogashira Coupling
- Buchwald-Hartwig Amination
- Negishi Coupling

Beyond palladium catalysis, it has also been explored in other transition-metal-catalyzed reactions, such as those involving gold(I) catalysts for cycloisomerization reactions.[6]

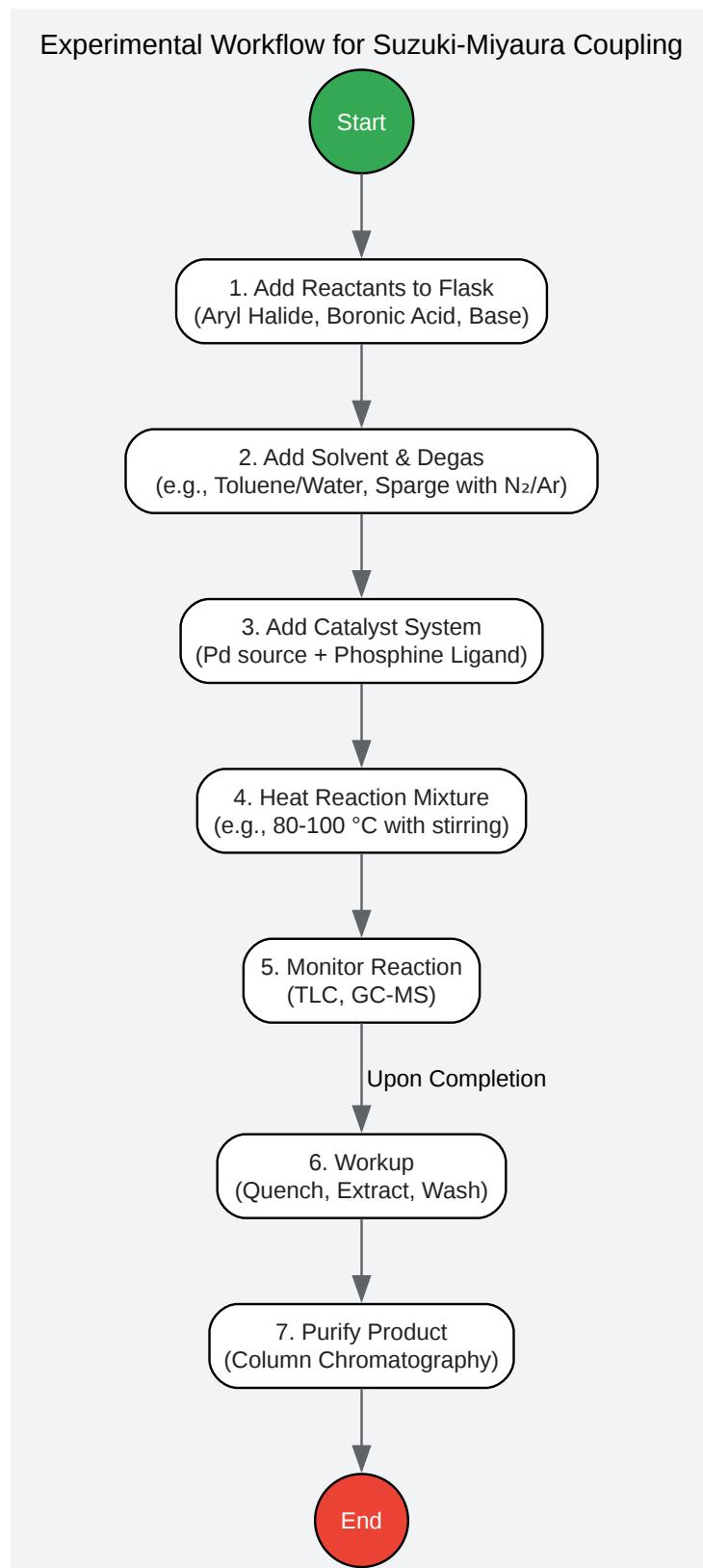


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*Generalized Suzuki-Miyaura Catalytic Cycle*

## Experimental Protocols: Suzuki-Miyaura Coupling

The following is a detailed, general protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for this phosphine ligand. This procedure is adapted from established methods.<sup>[5]</sup>



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*Experimental Workflow for Suzuki-Miyaura Coupling*

## Detailed Protocol

- Reagent Setup: In a pressure-rated reaction vial or Schlenk flask equipped with a stir bar, combine the aryl halide (e.g., 1-bromo-4-nitrobenzene, 1.0 equiv), the arylboronic acid (e.g., phenylboronic acid, 1.5 equiv), and a base (e.g., cesium carbonate or potassium carbonate, 2.0-3.0 equiv).[5]
- Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., palladium(II) acetate,  $\text{Pd}(\text{OAc})_2$ , 1-2 mol%) and **Tris(4-trifluoromethylphenyl)phosphine** (2-4 mol%, maintaining a Ligand:Pd ratio of approx. 2:1).
- Solvent Addition: Add a degassed solvent mixture to the main reaction flask.[5] A common system is a mixture of an organic solvent and water (e.g., Toluene/Water 5:1 or Dioxane/Water 4:1).[5][7] The solvent should be thoroughly degassed by sparging with an inert gas for 15-30 minutes.
- Reaction Initiation: Add the pre-mixed catalyst/ligand solution to the reaction flask. Seal the vessel securely.
- Heating and Monitoring: Place the flask in a preheated oil bath (typically 80-110 °C) and stir vigorously.[7] Monitor the reaction progress periodically by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified via flash column chromatography on silica gel to yield the pure biaryl product.[7]

## Safety and Handling

**Tris(4-trifluoromethylphenyl)phosphine** is a chemical reagent that requires careful handling in a laboratory setting.

Table 3: Hazard and Precautionary Information

Category	Code(s)	Description	Reference(s)
Signal Word	<b>Warning</b>		N/A
Hazard Statements	H315	Causes skin irritation.	N/A
	H319	Causes serious eye irritation.	N/A
	H335	May cause respiratory irritation.	N/A
	H413	May cause long lasting harmful effects to aquatic life.	N/A
Precautionary Statements	P261	Avoid breathing dust.	N/A
	P273	Avoid release to the environment.	N/A
	P280	Wear protective gloves/eye protection/face protection.	N/A
	P302 + P352	IF ON SKIN: Wash with plenty of water.	N/A

|| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | N/A |

- Handling: Use in a well-ventilated area or a chemical fume hood. [N/A] Avoid generating dust. [N/A] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [N/A]

- Storage: Store in a tightly sealed container in a cool, dry place. [N/A] The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine. [N/A]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. [N/A] Avoid release to the environment. [N/A]

## Conclusion

**Tris(4-trifluoromethylphenyl)phosphine** is a robust and effective electron-deficient phosphine ligand with significant utility in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its unique electronic properties, conferred by the trifluoromethyl substituents, provide catalysts with enhanced stability and reactivity. The protocols and data provided in this guide serve as a comprehensive resource for researchers employing this versatile reagent in the development of novel chemical entities and drug candidates.

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- To cite this document: BenchChem. [Tris(4-trifluoromethylphenyl)phosphine CAS number 13406-29-6]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b088308#tris-4-trifluoromethylphenyl-phosphine-cas-number-13406-29-6>

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